molecular formula C17H25N3O3 B4535594 N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide

N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide

Cat. No. B4535594
M. Wt: 319.4 g/mol
InChI Key: ROTMRINEQXTMFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazinecarboxamide derivatives often involves reactions with substituted anhydrides or aldehydes in the presence of catalysts or under specific conditions like ultrasound irradiation. For instance, 1-phenylnaphthalene-2,3-dicarboxylic anhydride reacts with hydrazine to yield N-amino-imides or phthalazine-1,4-diones under certain conditions, showcasing the reactivity of hydrazinecarboxamide structures in synthesis processes (Baddar, El-Newaihy, & Salem, 1969).

Molecular Structure Analysis

The molecular structure of hydrazinecarboxamide derivatives, such as N-phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, is characterized by nearly planar hydrazinecarboxamide units inclined at specific angles to adjacent phenyl rings, stabilized by intramolecular hydrogen bonding. This configuration contributes to the stability and reactivity of the compound (Attia et al., 2012).

Chemical Reactions and Properties

Hydrazinecarboxamide derivatives engage in various chemical reactions, including cyclocondensation, to form complex structures such as pyrazolo[5,1-a]isoindoles through one-pot cascade reactions, highlighting their versatility in synthetic chemistry (Tian et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, are crucial for understanding their stability, solubility, and potential applications. For example, the crystal structure analysis reveals the arrangement of molecules and the presence of specific motifs generated by hydrogen bonding, influencing the compound's physical state and behavior (Attia et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and potential for forming diverse derivatives, are evidenced by the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, showcasing the compound's ability to form cytotoxic and antioxidant agents through specific synthetic pathways (Ali et al., 2021).

properties

IUPAC Name

1-butyl-3-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-4-10-18-17(22)20-19-16(21)12(2)23-15-9-8-13-6-5-7-14(13)11-15/h8-9,11-12H,3-7,10H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTMRINEQXTMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NNC(=O)C(C)OC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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